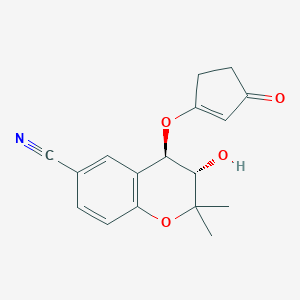![molecular formula C8H13NO2 B058569 (3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde CAS No. 116721-87-0](/img/structure/B58569.png)
(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anticonvulsant properties and has been shown to reduce the frequency and severity of seizures in animal models. Additionally, it has been shown to have analgesic effects by reducing pain sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using ((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde in lab experiments is its potential to modulate neurotransmitter activity, making it a useful tool for studying the central nervous system. However, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its synthesis can be complex, which may limit its widespread use in research.
Future Directions
There are several future directions for research on ((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, its potential as a therapeutic agent for other conditions such as chronic pain and epilepsy should be explored.
In conclusion, ((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a promising chemical compound that has potential applications in various fields of research. Its anti-inflammatory, anticonvulsant, and analgesic properties make it a useful tool for studying the central nervous system and its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dihydro-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then treated with sodium borohydride to obtain ((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde.
Scientific Research Applications
((3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
116721-87-0 |
|---|---|
Product Name |
(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5,7-8H,1-4,6H2/t7-,8-/m1/s1 |
InChI Key |
BJRBAPNASVLWNP-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@H](CO2)C=O |
SMILES |
C1CCN2C(C1)C(CO2)C=O |
Canonical SMILES |
C1CCN2C(C1)C(CO2)C=O |
synonyms |
2H-Isoxazolo[2,3-a]pyridine-3-carboxaldehyde, hexahydro-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)



![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
